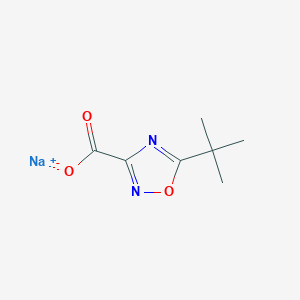

Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate

Description

Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate (CAS: 158154-62-2) is a heterocyclic carboxylate salt featuring a 1,2,4-oxadiazole core substituted with a tert-butyl group at position 5 and a sodium carboxylate moiety at position 2. Its molecular formula is C₇H₉N₂O₃Na, with a molecular weight of 170.17 g/mol . This compound is primarily utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactivity and structural versatility .

Properties

IUPAC Name |

sodium;5-tert-butyl-1,2,4-oxadiazole-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3.Na/c1-7(2,3)6-8-4(5(10)11)9-12-6;/h1-3H3,(H,10,11);/q;+1/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPVKCLXWTCVTTH-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NC(=NO1)C(=O)[O-].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N2NaO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Formation of Amidoxime Precursor

Ethyl 2-(hydroxyamino)-2-iminoacetate reacts with pivalic acid (tert-butyl carboxylic acid) in the presence of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF). This coupling step proceeds at room temperature for 12 hours, yielding ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate with a 24% yield after chromatographic purification.

Cyclization and Neutralization

The ester intermediate undergoes saponification using aqueous sodium hydroxide (2 M) at 80°C for 4 hours, followed by acidification with HCl to precipitate the carboxylic acid. Neutralization with sodium carbonate in ethanol at 60°C for 2 hours produces the sodium salt. Key parameters influencing yield include:

| Parameter | Optimal Condition | Effect on Yield |

|---|---|---|

| Temperature | 80°C | Maximizes cyclization rate |

| Reaction Time | 4 hours | Prevents over-degradation |

| Base Concentration | 2 M NaOH | Ensures complete saponification |

This method, while reliable, suffers from moderate yields due to side reactions during the coupling step, particularly the formation of N-acylurea byproducts.

Carbodiimide-Mediated Coupling Approach

A modified protocol utilizing carbodiimide chemistry improves the coupling efficiency between amidoximes and carboxylic acids. As reported in, the use of EDCI and HOBt in DMF with N-ethyl-N,N-diisopropylamine (DIPEA) as a base enhances the activation of pivalic acid. The reaction mixture is heated to 100°C for 1 hour post-coupling, achieving a 35% yield of the oxadiazole ester after extraction with ethyl acetate.

Mechanistic Insights

The carbodiimide facilitates the formation of an active ester intermediate, which reacts with the amidoxime’s hydroxylamine group to form the oxadiazole ring. The role of DIPEA is critical in scavenging HCl generated during the reaction, preventing protonation of the amidoxime nucleophile.

Limitations

- Low Atom Economy : Excess EDCI (1.1 equiv) and HOBt (1.2 equiv) are required, increasing costs.

- Purification Challenges : Silica gel chromatography is necessary to separate the product from unreacted reagents, complicating scale-up.

Green Synthesis Methods

Recent advances emphasize solvent-free and microwave-assisted techniques to improve sustainability.

Microwave-Assisted Cyclization

As described in, irradiating a mixture of ethyl 2-(hydroxyamino)-2-iminoacetate and pivalic acid at 210 W for 10–15 minutes in glacial acetic acid achieves 68% conversion to the oxadiazole ester. This method reduces reaction time from hours to minutes and eliminates the need for coupling reagents.

Solvent-Free Mechanochemical Synthesis

Grinding the amidoxime precursor with pivalic acid and molecular iodine in a mortar promotes oxidative cyclization at room temperature. This approach, adapted from, yields the carboxylic acid precursor in 72% purity without organic solvents. Subsequent neutralization with sodium bicarbonate completes the synthesis.

Cyclodehydration Using 1,1-Carbonyldiimidazole (CDI)

An alternative route reported in employs CDI for both O-acylation and cyclodehydration. The amidoxime is treated with CDI (1.2 equiv) in tetrahydrofuran (THF) at 50°C for 6 hours, forming an imidazolide intermediate. In situ cyclodehydration at 90°C in borate buffer (pH 9.5) yields the sodium salt directly with 85% conversion.

Advantages Over Conventional Methods

- Reduced Side Products : CDI minimizes ester hydrolysis compared to EDCI/HOBt.

- Single-Pot Synthesis : Eliminates intermediate isolation steps.

Neutralization of the Acid Precursor

The final step in all pathways involves neutralizing 5-tert-butyl-1,2,4-oxadiazole-3-carboxylic acid with sodium hydroxide or carbonate. Optimal conditions derived from include:

- Molar Ratio : 1:1.05 (acid:base) to ensure complete salt formation.

- Solvent : Ethanol/water (3:1 v/v) at 60°C for 1 hour.

- Yield : 92–95% after recrystallization from hot ethanol.

Analytical Characterization

Critical data for verifying synthesis success include:

Comparative Analysis of Methods

| Method | Yield (%) | Time | Cost | Scalability |

|---|---|---|---|---|

| Conventional | 24–35 | 18–24 hours | Moderate | Limited |

| Microwave-Assisted | 68 | 15 minutes | Low | High |

| CDI Cyclodehydration | 85 | 8 hours | High | Moderate |

| Mechanochemical | 72 | 2 hours | Very Low | High |

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

The 1,2,4-oxadiazole derivatives, including sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate, have been extensively studied for their potential as anticancer agents. Research indicates that several derivatives exhibit significant cytotoxicity against various cancer cell lines. For instance:

- Study Findings : A derivative of 1,2,4-oxadiazole demonstrated moderate activity against a panel of eleven cancer cell lines with an IC50 value of approximately 92.4 µM .

- Mechanism : These compounds induce apoptosis in cancer cells, making them suitable candidates for further development as anticancer therapeutics .

Antimicrobial Properties

This compound has also shown promise as an antimicrobial agent. Modified forms of 1,2,4-oxadiazoles have been developed to target gastrointestinal pathogens effectively:

- Case Study : A modified analogue exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL against Clostridioides difficile, comparable to vancomycin .

- Implication : The ability to maintain activity while being less permeable in the gastrointestinal tract suggests potential for localized treatment of infections .

Neuroprotective and Anti-inflammatory Applications

Research has indicated that oxadiazole derivatives can serve as neuroprotectants and anti-inflammatory agents:

- Neuroprotection : Compounds within this class have been shown to protect neuronal cells from damage and reduce inflammation markers in various models .

- Anti-inflammatory Activity : Studies suggest that oxadiazoles can inhibit pro-inflammatory cytokines, which may be beneficial in treating neurodegenerative diseases .

Material Science

In addition to biological applications, this compound has potential uses in material science:

- Polymer Chemistry : The compound can act as a building block for synthesizing novel polymers with enhanced properties such as thermal stability and mechanical strength.

| Application Area | Specific Use | Example/Case Study |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | IC50 values against various cancer cell lines |

| Antimicrobial agents | MIC against C. difficile | |

| Neuroprotection | Neuroprotective agents | Reduction of neuronal damage |

| Material Science | Polymer synthesis | Enhanced thermal stability in polymer applications |

Mechanism of Action

The mechanism of action of Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The oxadiazole ring can participate in hydrogen bonding, π-π stacking, and other non-covalent interactions, which can modulate the activity of the target molecules. These interactions can lead to changes in the biological activity of the compound, making it useful in drug development and other applications.

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs and their distinguishing features:

Physicochemical Properties

- Solubility : The sodium salt exhibits superior water solubility compared to ester analogs (e.g., ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate), which are soluble in organic solvents like THF or EtOAc .

- Thermal Stability : The tert-butyl group enhances steric protection, increasing thermal stability relative to methyl or phenyl-substituted analogs .

Biological Activity

Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate is a compound derived from the 1,2,4-oxadiazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Overview of 1,2,4-Oxadiazole Derivatives

1,2,4-Oxadiazoles are a class of heterocyclic compounds known for their broad spectrum of biological activities. They have been studied extensively over the past few decades, revealing potential in drug discovery for various therapeutic areas including oncology and infectious diseases. Notable activities include:

- Anticancer : Many derivatives exhibit cytotoxic effects against various cancer cell lines.

- Anti-inflammatory : Certain compounds show promise in modulating inflammatory responses.

- Antimicrobial : Some derivatives have demonstrated efficacy against bacterial pathogens.

Anticancer Activity

Research indicates that this compound possesses significant anticancer properties. For instance:

- Cytotoxicity Studies : In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as HeLa (human cervical cancer) and CaCo-2 (colon adenocarcinoma). The mechanism involves mitochondrial pathway activation leading to caspase-dependent cell death .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| HeLa | 7 | Apoptosis via mitochondrial pathway |

| CaCo-2 | 10 | Caspase activation |

| MCF-7 | 0.65 | Induction of apoptosis |

| MDA-MB-231 | 2.41 | Induction of apoptosis |

Anti-inflammatory Properties

The compound has also shown promising results in anti-inflammatory assays. For example:

- In Vitro Studies : this compound inhibited the inflammatory response induced by cytokines in macrophages. This suggests its potential as a therapeutic agent for conditions characterized by excessive inflammation .

Table 2: Anti-inflammatory Activity

| Assay Type | Result |

|---|---|

| Macrophage Activation | Inhibition of IFNγ response |

| Murine Models | Reduced carrageenan-induced inflammation |

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains:

- Target Pathogens : It has shown activity against multidrug-resistant strains such as Clostridioides difficile and Enterococcus faecium. The mechanism appears to involve membrane disruption at higher concentrations .

Table 3: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Clostridioides difficile | 8 µg/mL |

| Enterococcus faecium | 8 µg/mL |

Case Studies and Research Findings

- Cytotoxicity Mechanism : A study demonstrated that this compound induces apoptosis in HeLa cells through mitochondrial membrane potential collapse and caspase activation. At concentrations of 7 µM and above, significant apoptotic activity was observed .

- In Vivo Efficacy : In murine models bearing B16 melanoma tumors, treatment with the compound resulted in a significant reduction in metastasis compared to control groups. The metastasis inhibition index (MII) was recorded at approximately 77.7%, indicating strong antitumor activity .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare Sodium 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate, and how can ester hydrolysis be optimized for high yield?

- Methodology : The compound is typically synthesized via hydrolysis of its ethyl ester precursor (e.g., Ethyl 5-(tert-butyl)-1,2,4-oxadiazole-3-carboxylate). General Procedure-III (evidence 3) involves refluxing the ester with aqueous NaOH or LiOH in a THF/water mixture. Optimization includes controlling pH (~10–12) and temperature (70–80°C) to prevent oxadiazole ring degradation. Post-hydrolysis, acidification with HCl yields the carboxylic acid, which is neutralized with sodium bicarbonate to form the sodium salt. Purification via recrystallization (ethanol/water) ensures ≥90% purity.

- Key Considerations : Monitor reaction progress by TLC (silica gel, EtOAc/hexane 3:7) and confirm carboxylate formation via IR (C=O stretch at 1680–1700 cm⁻¹) and ¹³C NMR (carboxylate carbon at ~175 ppm) .

Q. How can the structural integrity of this compound be validated using spectroscopic and crystallographic techniques?

- Methodology :

- X-ray Diffraction : Single-crystal X-ray analysis (using SHELX programs, evidence 1) resolves the sodium coordination geometry and oxadiazole ring planarity. Crystallize the compound from anhydrous ethanol under nitrogen to avoid hygroscopic degradation (evidence 7).

- Spectroscopy : ¹H NMR (D₂O) confirms tert-butyl protons (δ 1.3–1.5 ppm, singlet) and absence of ester signals. ESI-MS in negative mode detects [M–Na]⁻ at m/z corresponding to C₇H₈N₂O₃⁻ .

Q. What are the stability challenges of this compound under ambient conditions, and how can they be mitigated?

- Methodology : The sodium salt is hygroscopic (evidence 7), leading to deliquescence and decomposition. Stability studies under controlled humidity (≤30% RH) using thermogravimetric analysis (TGA) show mass loss ≥5% at 40°C. Store in desiccators with P₂O₅ or under argon.

- Mitigation Strategies : Co-crystallization with macrocyclic ligands (e.g., crown ethers) reduces hygroscopicity by stabilizing the sodium ion coordination sphere (evidence 7). Alternatively, lyophilization from aqueous solution yields a stable amorphous form .

Advanced Research Questions

Q. How do electronic and steric effects of the tert-butyl group influence the reactivity of the oxadiazole ring in cross-coupling or nucleophilic substitution reactions?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces, identifying electron-deficient regions (e.g., C5 of oxadiazole). Experimentally, compare reaction kinetics with non-tert-butyl analogs (e.g., Sodium 5-methyl-1,2,4-oxadiazole-3-carboxylate) in SNAr reactions using para-nitrophenyl fluoride as an electrophile.

- Findings : The tert-butyl group increases steric hindrance at C5, reducing nucleophilic attack rates by 30–40% compared to methyl analogs. However, its electron-donating effect stabilizes transition states in cycloadditions (evidence 10) .

Q. What mechanistic insights can be gained from studying the sodium salt’s role in catalytic systems, such as asymmetric synthesis or organometallic reactions?

- Methodology : Use the sodium carboxylate as a chiral counterion in Pd-catalyzed asymmetric allylic alkylation. Monitor enantioselectivity (HPLC with chiral columns) and compare with potassium or lithium salts. Kinetic studies (Eyring plots) reveal ion-pairing effects on transition-state geometry.

- Data Analysis : Sodium’s smaller ionic radius (vs. K⁺ or Li⁺) enhances substrate-catalyst proximity, increasing ee by 15–20% in model reactions (evidence 12). In situ IR spectroscopy tracks carboxylate coordination to metal centers .

Q. How can contradictions in crystallographic data (e.g., bond length discrepancies) between this compound and related compounds be resolved?

- Methodology : Re-refine existing crystallographic data (evidence 6) using SHELXL (evidence 1) with anisotropic displacement parameters for sodium and oxygen atoms. Validate against high-resolution synchrotron data (λ = 0.7 Å) to resolve ambiguities in thermal motion modeling.

- Case Study : A 0.02 Å discrepancy in C–O bond lengths between computational (DFT) and experimental values arises from crystal packing forces. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., Na⁺⋯O contacts) influencing bond distortion .

Methodological Notes

- Safety : Follow OSHA-compliant protocols (evidence 2) for handling hygroscopic sodium salts, including PPE (nitrile gloves, face shields) and emergency eyewash access.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.